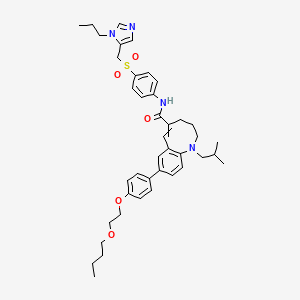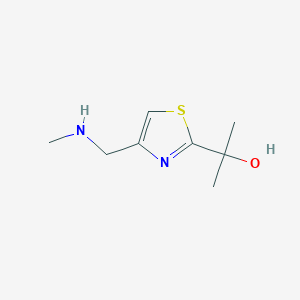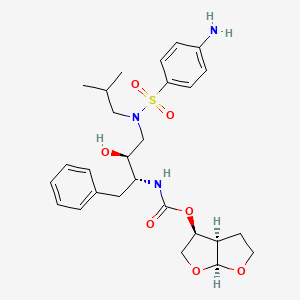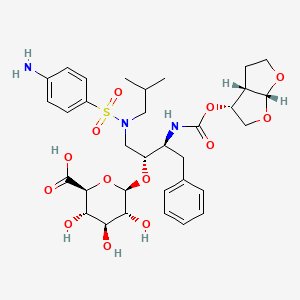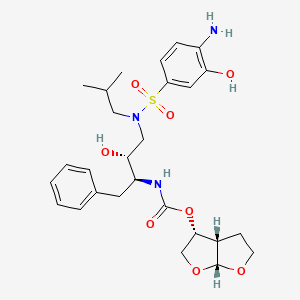
6beta-Hydroxyeplerenone
Vue d'ensemble
Description
6beta-Hydroxyeplerenone is a metabolite of Eplerenone . Eplerenone belongs to the general class of medicines called antihypertensives. It is used alone or together with other medicines to treat high blood pressure (hypertension) and congestive heart failure (CHF) after a heart attack .
Molecular Structure Analysis
The molecular formula of 6beta-Hydroxyeplerenone is C24H30O7 . The molecular weight is 430.49 . For a detailed molecular structure, one could use a 3D visualization program like VESTA .Physical And Chemical Properties Analysis
6beta-Hydroxy Eplerenone appears as a white to off-white solid. It has a melting point of 128 - 135 °C and is soluble in chloroform and methanol .Applications De Recherche Scientifique
6beta-Hydroxyeplerenone Metabolism
6beta-Hydroxyeplerenone is a primary metabolic product of eplerenone, a medication known for its ability to inhibit aldosterone. The metabolization of eplerenone primarily occurs through hydroxylation and epoxide ring opening, with 6beta-hydroxylation being a significant pathway. This metabolic process is a clear indicator of extensive metabolism, with a substantial percentage of the radioactive dose excreted in urine and feces attributed to metabolites such as 6beta-hydroxyeplerenone (Cook et al., 2003).
CYP3A Phenotyping
CYP3A Activity Assessment
6beta-Hydroxylation clearance of endogenous cortisol, where 6beta-hydroxyeplerenone is involved, is considered a reliable indicator for in vivo CYP3A phenotyping in humans. The study demonstrates a strong correlation between endogenous and exogenous 6beta-hydroxylation clearances, affirming the potential of endogenous 6beta-hydroxylation clearance as a valid index for phenotyping in vivo CYP3A activity (Furuta et al., 2003).
Animal Studies
Metabolism in Cattle
In cattle, 6beta-hydroxylation is a key metabolic reaction transforming steroid compounds like 17beta-boldenone and boldione. 6beta-Hydroxy-17beta-boldenone, derived from both compounds during in vitro biotransformation studies using cattle liver and kidney subcellular fractions, suggests that cytochrome P450-dependent enzymes might be involved in the biotransformation. This information is valuable for distinguishing between natural occurrences or illegal sources of boldenone in cattle (Merlanti et al., 2007).
Urinary Excretion and CYP3A Activity
6beta-Hydroxycortisol as a Marker
6beta-Hydroxycortisol's urinary excretion has long been considered a marker for drug induction and inhibition in humans and animals, primarily mediated through CYP3A. This review consolidates 277 papers dedicated to 6beta-hydroxycortisol urinary excretion, offering insights into its role as an indicator of drug-metabolizing enzyme properties. While it's a good test to evaluate drug induction or inhibition when subjects are their own controls, its reliability to measure actual CYP3A4 activity is still under debate (Galteau & Shamsa, 2003).
Orientations Futures
While specific future directions for 6beta-Hydroxyeplerenone are not mentioned in the literature, the field of drug metabolism and pharmacokinetics continues to be an area of active research. Understanding the metabolism of drugs like Eplerenone and its metabolites can inform safer and more effective therapeutic strategies .
Propriétés
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQRXOAZNEFKY-LRKJUHPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6beta-Hydroxyeplerenone | |
CAS RN |
209253-80-5 | |
| Record name | Hydroxyeplerenone, 6beta- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYEPLERENONE, 6.BETA.- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)

